molecular formula C20H18N2O2 B12525974 N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide CAS No. 816419-29-1

N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide

Cat. No.: B12525974
CAS No.: 816419-29-1
M. Wt: 318.4 g/mol
InChI Key: NQMFMRSQERHEJO-AWEZNQCLSA-N
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Description

N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a naphthalene ring and a phenylethyl group attached to an ethanediamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide typically involves the following steps:

    Formation of the Naphthalen-1-yl Intermediate: This can be achieved through the nitration of naphthalene followed by reduction to form naphthalen-1-amine.

    Formation of the Phenylethyl Intermediate: The phenylethyl group can be introduced through the reduction of acetophenone to form (1S)-1-phenylethanol, followed by conversion to (1S)-1-phenylethylamine.

    Coupling Reaction: The final step involves the coupling of naphthalen-1-amine with (1S)-1-phenylethylamine in the presence of a coupling reagent such as carbodiimide to form the desired ethanediamide.

Industrial Production Methods

In an industrial setting, the production of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to favor the desired reaction pathway.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Naphthalen-1-yl oxides, phenylethyl oxides.

    Reduction Products: Naphthalen-1-yl amines, phenylethyl alcohols.

    Substitution Products: Halogenated ethanediamides, alkylated ethanediamides.

Scientific Research Applications

N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and other proteins.

    Pathways Involved: The compound may modulate signaling pathways, enzyme activity, or receptor binding, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(Naphthalen-1-yl)-N~2~-ethyl-ethanediamide: Similar structure but lacks the phenylethyl group.

    N~1~-(Phenyl)-N~2~-(1-phenylethyl)ethanediamide: Similar structure but lacks the naphthalene ring.

Uniqueness

N~1~-(Naphthalen-1-yl)-N~2~-[(1S)-1-phenylethyl]ethanediamide is unique due to the presence of both the naphthalene ring and the (1S)-1-phenylethyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.

Properties

CAS No.

816419-29-1

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

N-naphthalen-1-yl-N'-[(1S)-1-phenylethyl]oxamide

InChI

InChI=1S/C20H18N2O2/c1-14(15-8-3-2-4-9-15)21-19(23)20(24)22-18-13-7-11-16-10-5-6-12-17(16)18/h2-14H,1H3,(H,21,23)(H,22,24)/t14-/m0/s1

InChI Key

NQMFMRSQERHEJO-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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